molecular formula C13H9ClO4S B8629539 4-(3-Chlorophenyl)sulfonylbenzoic acid CAS No. 7402-73-5

4-(3-Chlorophenyl)sulfonylbenzoic acid

Cat. No. B8629539
M. Wt: 296.73 g/mol
InChI Key: QUPMPWJTGGDLFR-UHFFFAOYSA-N
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Patent
US08741887B2

Procedure details

A mixture of compound 31a (138 mg, 0.44 mmol) and LiOH (42 mg, 1.77 mmol) in THF/MeOH/H2O (2/2/2 mL) was stirred for 4 h. A 15% citric acid solution (10 mL) was added. The mixture was then extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The resultant residue, compound 31b (130 mg) was dried under reduced pressure for 18 h and used without further purification.
Name
compound 31a
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[CH:14]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1.[Li+].[OH-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.CO.O>[Cl:19][C:15]1[CH:14]=[C:13]([S:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:20])=[O:2])=[CH:5][CH:6]=2)(=[O:11])=[O:12])[CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
compound 31a
Quantity
138 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)S(=O)(=O)C1=CC(=CC=C1)Cl)=O
Name
Quantity
42 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH H2O
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant residue, compound 31b (130 mg) was dried under reduced pressure for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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